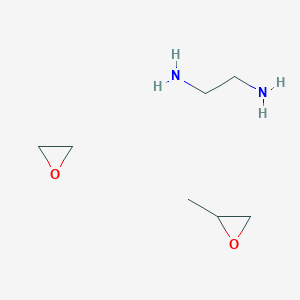![molecular formula C11H16O2 B566651 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2'-yl acetate CAS No. 110030-33-6](/img/structure/B566651.png)
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2'-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused with a cyclopropane ring, and an acetate functional group attached to the spiro carbon. The spirocyclic structure imparts significant strain and unique reactivity to the molecule, making it an interesting subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate typically involves the cycloaddition of suitable precursors. One common method is the [2+1] cycloaddition reaction between a bicyclo[2.2.1]heptane derivative and a cyclopropane derivative under the influence of a catalyst such as boron trifluoride etherate (BF3·Et2O) . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems allows for the efficient production of the compound with high purity and yield.
化学反応の分析
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium iodide (NaI) in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate involves its interaction with molecular targets through its functional groups. The acetate group can participate in esterification and hydrolysis reactions, while the spirocyclic structure can influence the compound’s binding affinity and reactivity. The pathways involved may include nucleophilic attack on the acetate group and ring-opening reactions of the spirocyclic system.
類似化合物との比較
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-en-6-one
- Spiro[bicyclo[2.2.1]heptane-7,2’-[1,3]dioxolane]
- Bicyclo[2.2.1]heptane, 1,7,7-trimethyl-
Uniqueness
Spiro[bicyclo[221]heptane-7,1’-cyclopropan]-2’-yl acetate is unique due to its specific spirocyclic structure and the presence of an acetate functional group
特性
CAS番号 |
110030-33-6 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.247 |
IUPAC名 |
spiro[bicyclo[2.2.1]heptane-7,2/'-cyclopropane]-1/'-yl acetate |
InChI |
InChI=1S/C11H16O2/c1-7(12)13-10-6-11(10)8-2-3-9(11)5-4-8/h8-10H,2-6H2,1H3 |
InChIキー |
YLMCJUHCJQHJKO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC12C3CCC2CC3 |
同義語 |
Spiro[cyclopropane-1,7-norbornan]-2-ol, acetate (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B566576.png)

![3-[(E)-but-1-enyl]-5-methylpyridine](/img/structure/B566580.png)

![8-(2,3-dihydroxy-3-methylbutyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B566582.png)



![3-[(E)-but-2-enyl]-5-methylpyridine](/img/structure/B566591.png)
